4-Bromo-1,1-difluoro-2-methylbutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

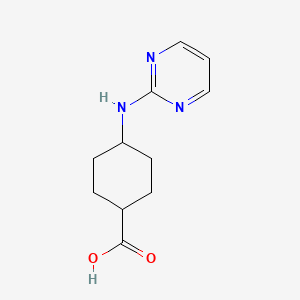

4-Bromo-1,1-difluoro-2-methylbutane is a useful research compound. Its molecular formula is C5H9BrF2 and its molecular weight is 187.028. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis

- (S)-(+)-1-Bromo-2-methylbutane was analyzed using vibrational circular dichroism (VCD) to determine its conformational stability and influence of bromine on its conformations. The study compared experimental absorption and VCD spectra with ab initio predictions, revealing several conformations influenced by bromine substitution (Wang et al., 2002).

Optical Properties and Atomic Dimensions

- Research on 1-halogeno-2-methylbutanes, including 1-bromo-2-methylbutane, focused on their optical rotation and atomic dimensions. These studies provided insights into the molecular rotations and atomic radii differences among various halogen atoms (Brauns, 1937).

Solvolysis and Nucleophilic Solvent Participation

- A study on the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, examined the role of nucleophilic solvent participation. It demonstrated significant nucleophilic solvent assistance, influencing reactivity patterns (Liu et al., 2009).

Vibrational Analysis of Alkyl Bromides

- Infrared and Raman spectroscopic analyses of alkyl bromides like 1-bromo-2-methylbutane provided detailed insights into their vibrational properties. The study helped in understanding the conformations and vibrational behaviors of these compounds (Crowder & Jalilian, 1977).

Copolymerization Studies

- Research into the copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, explored the kinetics and reactivity ratios. This study contributes to the understanding of copolymerization processes and material properties (Guiot et al., 2005).

Thermal Decomposition Studies

- The thermal decomposition of 1-bromo-2-methylbutane was analyzed, focusing on the effects of catalysis by oxygen and hydrogen bromide. This research provides insights into the decomposition behavior under different conditions (Hargreaves et al., 2007).

Autoxidation Processes

- A study on the autoxidation of (+)-1-Bromo-2-methylbutane investigated its reaction with oxygen and the formation of enantiomeric products. This research offers a deeper understanding of autoxidation mechanisms and product formation (Howard et al., 1977).

Synthesis of Brominated Compounds

- Investigations into the synthesis of 4-bromo-3-methylanisole and related brominated compounds for use in dye production and other applications. These studies explore efficient synthesis methods and their industrial relevance (Xie et al., 2020).

Enantioselective Decomposition Studies

- Research on the enantioselective surface chemistry of chiral alkyl halides, including S-1-bromo-2-methylbutane, provided insights into the effects of moving the chiral center on decomposition products and mechanisms (Rampulla & Gellman, 2006).

Heavy Metals Determination

- A study used 1-bromo-3-methylbutane in dispersive liquid-liquid microextraction for determining heavy metals in water samples, highlighting its application in environmental analysis (Peng et al., 2016).

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1,1-difluoro-2-methylbutane is not available, general safety measures for handling brominated compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name |

4-bromo-1,1-difluoro-2-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(2-3-6)5(7)8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWDMDQXJKVBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)